Ethanone, 2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-1-(1,2,3,4,4a,9b-hexahydro-2,8-dimethyl-5H-pyrido(4,3-b)indol-5-yl)-
Overview
Description
AG-205 is a progesterone receptor membrane component 1 inhibitor. AG-205 alters the spectroscopic properties of the Pgrmc1-heme complex. AG-205 inhibits cancer cell viability and cancer cell progression.
Scientific Research Applications
Chemical Reactions and Formation of Derivatives
Ethanone derivatives have been studied for their ability to undergo chemical reactions to form various compounds. For instance, derivatives like (4-chlorophenyl)(2-hydroxy-3,3-dimethyl-2,3-dihydroindol-1-yl)methanone have been involved in reactions with arylamines catalyzed by BF3·Etherate, forming dihydroindolo[1,2-c]quinazoline derivatives. These derivatives are derived from dehydrative cyclization of coupling reaction products (Harano et al., 2007).
Anticholinesterase Activities
Ethanone derivatives have also been synthesized and evaluated for their anticholinesterase activities. For example, 2-[(1-methyl-1H-tetrazole-5-yl) thio]-1-(substituted phenyl)ethanone derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE), with certain derivatives showing significant inhibitory effects (Mohsen et al., 2014).
Antimicrobial and Anticandidal Activities
Several ethanone derivatives have been explored for their potential antimicrobial and anticandidal properties. For instance, tetrazole derivatives clubbed with pyrimidine have been synthesized and tested for their antibacterial and antifungal activities against various bacteria, showing significant efficacy (Bhoge et al., 2021). Similarly, some tetrazole derivatives have exhibited potent anticandidal agents with weak cytotoxicities (Kaplancıklı et al., 2014).
Anticancer Potential
The synthesis of novel compounds involving ethanone derivatives has led to the discovery of potential anticancer agents. Pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have shown higher anticancer activity than reference drugs in some studies, along with significant antimicrobial activity [(Hafez et al., 2016)](https://consensus.app/papers/novel-pyrazole-derivatives-oxathiadiazolyl-moieties-hafez/1f1c06b797005dfe8ef0914c55e880fc/?utm_source=chatgpt).
Synthesis and Structural Studies
Ethanone derivatives have been utilized in the synthesis and structural characterization of various novel compounds. These studies often involve complex reactions and provide insights into the molecular structure and potential applications of the resulting compounds. For example, the synthesis and structural characterization of a new pyrrole derivative, 1-(1-benzyl-4-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone, has been reported, highlighting its potential as a corrosion inhibitor (Louroubi et al., 2019)(Louroubi et al., 2019).
properties
IUPAC Name |
2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyl-1-(2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN6OS/c1-14-3-8-19-17(11-14)18-12-27(2)10-9-20(18)28(19)21(30)13-31-22-24-25-26-29(22)16-6-4-15(23)5-7-16/h3-8,11,18,20H,9-10,12-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNBAISSZRNGTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3C2CN(CC3)C)C(=O)CSC4=NN=NN4C5=CC=C(C=C5)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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